# 1-(4-nitrophenyl)prop-2-en-1-one IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                  |           |
|----------------------|----------------------------------|-----------|
| Compound Name:       | 1-(4-nitrophenyl)prop-2-en-1-one |           |
| Cat. No.:            | B1219350                         | Get Quote |

An In-depth Technical Guide on 1-(4-nitrophenyl)prop-2-en-1-one

This technical guide provides a comprehensive overview of **1-(4-nitrophenyl)prop-2-en-1-one**, a compound of interest to researchers, scientists, and drug development professionals. The guide details its chemical identity, structural properties, synthesis, and biological activities, with a focus on its role as a modulator of key signaling pathways.

### **IUPAC Name and Chemical Structure**

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **1- (4-nitrophenyl)prop-2-en-1-one**.[1] Its chemical structure is depicted below:

Molecular Formula: C<sub>9</sub>H<sub>7</sub>NO<sub>3</sub>[1]



### **Physicochemical and Crystallographic Properties**

The key physicochemical properties of **1-(4-nitrophenyl)prop-2-en-1-one** and the crystallographic data of a closely related analogue, (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one, are summarized in the tables below.

Table 1: Physicochemical Properties of 1-(4-nitrophenyl)prop-2-en-1-one

| Property                        | Value            | Reference |
|---------------------------------|------------------|-----------|
| Molecular Weight                | 177.16 g/mol     | [1]       |
| Exact Mass                      | 177.042593085 Da | [1]       |
| Melting Point                   | 158-164 °C       | [2]       |
| XLogP3                          | 2.1              | [1]       |
| Hydrogen Bond Donor Count       | 0                | [1]       |
| Hydrogen Bond Acceptor<br>Count | 3                | [1]       |

Table 2: Crystallographic Data for (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one



| Parameter                                  | Value       | Reference |
|--------------------------------------------|-------------|-----------|
| Molecular Formula                          | C15H11NO3   | [3]       |
| Molecular Weight                           | 253.25      | [3]       |
| Crystal System                             | Monoclinic  | [3]       |
| Space Group                                | P21/c       | [3]       |
| a (Å)                                      | 6.2139 (10) | [3]       |
| b (Å)                                      | 13.159 (2)  | [3]       |
| c (Å)                                      | 14.450 (3)  | [3]       |
| β (°)                                      | 92.106 (3)  | [3]       |
| Volume (ų)                                 | 1180.8 (3)  | [3]       |
| Z                                          | 4           | [3]       |
| Density (calculated) (Mg m <sup>-3</sup> ) | 1.425       | [3]       |

### **Spectral Data**

The following table summarizes the characteristic nuclear magnetic resonance (NMR) spectral data for derivatives of **1-(4-nitrophenyl)prop-2-en-1-one**.

Table 3: NMR Spectral Data for selected 1-(4-nitrophenyl)prop-2-en-1-one Derivatives



| Compound                                                              | ¹H NMR (δ, ppm)                                                                                           | <sup>13</sup> C NMR (δ, ppm)                                                                                                    | Reference |
|-----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------|
| (E)-3-(4-<br>methoxyphenyl)-1-<br>phenyl prop-2-en-1-<br>one          | 7.57-7.64 (m, 4H),<br>7.45-7.50 (m, 1H),<br>7.35-7.40 (m, 4H),<br>6.99-7.06 (m, 2H),<br>3.90 (s, 3H)      | 192.94, 158.04,<br>143.18, 135.06,<br>132.80, 130.27,<br>130.17, 129.21,<br>128.80, 128.33,<br>127.02, 120.67,<br>111.58, 55.69 | [4]       |
| (E)-1-(4-<br>methoxyphenyl)-3-(4-<br>nitrophenyl)-2-<br>propene-1-one | 8.27-8.29 (m, 2H),<br>8.03-8.05 (m, 2H),<br>7.78-7.84 (m, 3H),<br>7.61-7.66 (m, 2H),<br>7.52-7.55 (m, 2H) | 188.81, 147.67,<br>140.66, 140.36,<br>136.71, 132.60,<br>128.43, 128.06,<br>127.84, 125.11,<br>123.36                           | [4][5]    |

# Experimental Protocols Synthesis of 1-(4-nitrophenyl)prop-2-en-1-one and its Derivatives

The synthesis of **1-(4-nitrophenyl)prop-2-en-1-one** and its derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[6]

#### Protocol:

- Dissolve 4-nitroacetophenone (1 equivalent) in ethanol.
- To this solution, add the desired benzaldehyde derivative (1 equivalent).
- Add a 40% aqueous solution of potassium hydroxide (KOH) dropwise to the mixture with constant stirring at room temperature.[6]
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.



- Upon completion, dilute the reaction mixture with water and acidify with a 10% solution of hydrochloric acid (HCl).[6]
- Filter the resulting solid precipitate, wash with cold water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[6]

# In-vitro Anti-inflammatory Activity Assay (Inhibition of Protein Denaturation)

This assay is a common method to evaluate the anti-inflammatory potential of a compound in vitro.[6]

#### Protocol:

- Prepare a reaction mixture containing 2.8 mL of phosphate-buffered saline (pH 6.4) and 0.2 mL of egg albumin.[6]
- Prepare various concentrations of the test compound (e.g., 1-(4-nitrophenyl)prop-2-en-1-one derivatives) and a reference anti-inflammatory drug (e.g., ibuprofen).
- Add 2 mL of each test compound concentration to the reaction mixtures.
- Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
- After cooling, measure the absorbance of the solutions at 660 nm.
- Calculate the percentage inhibition of protein denaturation using the following formula: %
   Inhibition = [(Absorbance of control Absorbance of test sample) / Absorbance of control] x
   100

# Biological Activity and Mechanism of Action Inhibition of Neutrophilic Inflammation

Derivatives of 1,3-disubstituted prop-2-en-1-one have been identified as potent inhibitors of neutrophilic inflammation.[7] These compounds have been shown to suppress the production



of superoxide anions and the release of elastase in neutrophils stimulated by N-formyl-Met-Leu-Phe (fMLF).[7][8]

Table 4: Inhibitory Activity of Representative Prop-2-en-1-one Derivatives on Neutrophil Function

| Compound     | Superoxide Anion<br>Inhibition IC50 (μΜ) | Elastase Release<br>Inhibition IC50 (μΜ) | Reference |
|--------------|------------------------------------------|------------------------------------------|-----------|
| Compound 2   | 3.01 ± 0.68                              | 7.78 ± 0.96                              | [9]       |
| Compound 6a  | 1.23                                     | 1.37                                     | [7][10]   |
| Compound 7   | -                                        | -                                        | [9]       |
| Compound 26a | 1.56                                     | -                                        | [7][10]   |
| Compound 28  | 1.73 ± 0.07                              | 2.17 ± 0.30                              | [9]       |

Note: Specific structures for numbered compounds can be found in the cited literature.

### **Modulation of MAPK and Akt Signaling Pathways**

The anti-inflammatory effects of 1,3-disubstituted prop-2-en-1-one derivatives are attributed to their ability to modulate key intracellular signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7][8] Certain derivatives have been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and Akt, while others attenuate the phosphorylation of various MAPKs with minimal impact on Akt.[7][8]

### **Signaling Pathway Diagram**

The following diagram illustrates the proposed mechanism of action for 1,3-disubstituted prop-2-en-1-one derivatives in inhibiting fMLF-induced neutrophil activation.





Click to download full resolution via product page



Caption: Proposed inhibitory mechanism of prop-2-en-1-one derivatives on neutrophil activation pathways.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 1-(4'-Nitrophenyl)prop-2-en-1-one | C9H7NO3 | CID 152453 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 13C NMR spectrum [chemicalbook.com]
- 6. troindia.in [troindia.in]
- 7. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 1-(4-NITRO-PHENYL)-PROP-2-YN-1-OL | 78725-73-2 [amp.chemicalbook.com]
- 10. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(4-nitrophenyl)prop-2-en-1-one IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219350#1-4-nitrophenyl-prop-2-en-1-one-iupac-name-and-structure]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com